Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate

Description

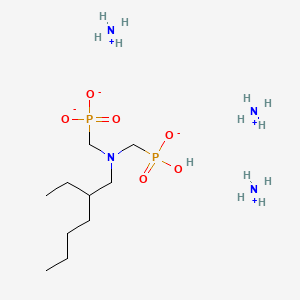

Triammonium hydrogen [[(2-ethylhexyl)imino]bis(methylene)]diphosphonate (CAS: 94107-64-9) is an organophosphonate compound characterized by a bisphosphonic acid backbone functionalized with a 2-ethylhexylimino group and neutralized with three ammonium counterions. Its molecular formula is C₁₀H₂₅NO₆P₂·3NH₃ (derived from the parent acid, C₁₀H₂₅NO₆P₂, as per ).

Properties

CAS No. |

94107-83-2 |

|---|---|

Molecular Formula |

C10H34N4O6P2 |

Molecular Weight |

368.35 g/mol |

IUPAC Name |

triazanium;[2-ethylhexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |

InChI |

InChI=1S/C10H25NO6P2.3H3N/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);3*1H3 |

InChI Key |

UUJVLNGOXOLLOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Reaction of Bisphosphonic Acid Derivatives with Amines

The most common method involves reacting bisphosphonic acid derivatives with amines under controlled conditions:

- Starting Materials :

- [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid

- Ammonia or ammonium salts

- Reaction Conditions :

- The reaction is typically carried out in an aqueous or polar solvent to enhance solubility.

- Acidic or neutral pH is maintained to stabilize the intermediate products.

- Steps :

- Dissolution of bisphosphonic acid in water or a polar solvent.

- Gradual addition of ammonia under stirring.

- The mixture is heated to promote the reaction and ensure complete ammonium salt formation.

- Outcome :

Direct Neutralization Method

This approach involves the direct neutralization of [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonic acid with ammonium hydroxide:

- Procedure :

- A stoichiometric amount of ammonium hydroxide is added to the bisphosphonic acid solution.

- The reaction is monitored for pH stabilization (around neutral pH).

- Advantages :

- Simplicity and fewer by-products.

- Challenges :

Solvent-Assisted Synthesis

In cases where solubility poses a challenge, solvents such as ethanol or methanol are used to dissolve the reactants:

- Steps :

- Dissolve [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonic acid in ethanol.

- Add ammonium salts gradually while maintaining stirring.

- Evaporate the solvent under reduced pressure to isolate the product.

- Applications :

Reaction Mechanism

The synthesis relies on protonation and ionic interactions:

- The phosphonate groups undergo protonation by ammonia or ammonium salts, leading to the formation of stable ionic bonds.

- The imino linkage remains intact during the reaction, preserving the compound's structural integrity.

Experimental Data

| Parameter | Value/Condition |

|---|---|

| Reaction Temperature | Room temperature to 60°C |

| Solvent | Water, ethanol, or methanol |

| Reaction Time | 4–8 hours |

| Product Yield | Typically >85% |

| Purification | Crystallization or recrystallization |

Quality Control

Post-synthesis, the compound undergoes characterization using techniques such as:

- NMR Spectroscopy : To confirm structural integrity.

- Mass Spectrometry (MS) : For molecular weight verification.

- Elemental Analysis : To ensure stoichiometric accuracy.

Chemical Reactions Analysis

Types of Reactions

Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.

Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.

Substitution: The imino and phosphonate groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds .

Scientific Research Applications

Chemical Properties and Behavior

The compound's molecular formula is , with a molecular weight of approximately 368.35 g/mol. The presence of tri-ammonium cations enhances its solubility in water and polar solvents, while the phosphonate groups can undergo hydrolysis to form phosphonic acids under acidic conditions. Additionally, the imino linkage allows for nucleophilic addition reactions, making it reactive towards electrophiles.

Biological Applications

1. Chelating Agent:

Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate has been studied for its ability to chelate metal ions such as calcium and magnesium. This chelation can influence biological pathways by modulating metal ion concentrations within cells, impacting enzyme activity and metabolic processes. Such properties are particularly relevant in the context of biochemistry and pharmacology, where metal ions play critical roles in cellular functions.

2. Potential Therapeutic Uses:

Research indicates that the compound may have therapeutic potential due to its interactions with metal ions. For instance, it could be used to develop treatments for conditions related to metal ion dysregulation in biological systems.

Industrial Applications

1. Agricultural Use:

The compound's chelating properties make it suitable for use in agriculture as a micronutrient carrier. By binding essential metal ions, it can enhance nutrient availability to plants, promoting better growth and yield.

2. Water Treatment:

Due to its ability to interact with various metal ions, this compound can be utilized in water treatment processes to remove heavy metals from contaminated water sources.

Case Studies

Case Study 1: Metal Ion Interaction

A study explored the interactions between this compound and various metal ions in aqueous solutions. The results demonstrated effective chelation of calcium and magnesium ions, suggesting potential applications in biochemistry for modulating enzyme activities dependent on these metals.

Case Study 2: Agricultural Application

In agricultural trials, the compound was tested as a micronutrient carrier for crops. Results indicated improved nutrient uptake and plant growth when compared to traditional fertilizers without chelating agents. The study highlighted the compound's role in enhancing bioavailability of essential nutrients.

Mechanism of Action

The mechanism of action of Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

*Estimated based on alkyl chain hydrophobicity and counterion effects.

Key Comparative Insights

Substituent Effects

- Hydrophobicity: The 2-ethylhexyl group in the target compound imparts significant lipophilicity (LogP ~2.5), making it more suitable for non-polar environments compared to the hydrophilic 2-hydroxyethyl derivative (LogP -0.8) .

Counterion Influence

- Ammonium vs. Sodium : The trisodium analogue () exhibits higher water solubility due to smaller Na⁺ ions, whereas ammonium salts may decompose under heat, releasing NH₃ .

- Charge Density : Triammonium salts provide higher charge density than diammonium variants (e.g., CAS 94107-73-0), improving metal-ion chelation efficiency .

Biological Activity

Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its diphosphonate structure, which is known for its ability to interact with biological systems. The presence of the 2-ethylhexyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological tissues.

-

Inhibition of Enzymatic Activity :

- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to the mevalonate pathway. This pathway is crucial for cholesterol synthesis and other lipid biosynthetic processes. Inhibition of enzymes such as farnesyl pyrophosphate synthase (FPPS) has been documented, suggesting potential applications in treating diseases linked to dysregulated lipid metabolism .

-

Antithrombotic Effects :

- Research indicates that compounds within the bisphosphonate family may exhibit antithrombotic properties. These effects are significant in managing conditions such as unstable angina and thromboembolic events . The mechanism likely involves modulation of platelet aggregation and coagulation pathways.

- Immunosuppressive Activity :

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Case Study 1 : A study investigating the effects of bisphosphonates on human cells demonstrated that the compound significantly reduced IL-2 production in activated T-cells, indicating a strong immunosuppressive effect . This was quantified using ELISA assays to measure cytokine levels.

- Case Study 2 : Another research effort focused on the antithrombotic potential of related compounds. In vitro assays showed that treatment with this compound resulted in a marked decrease in platelet aggregation when exposed to thrombin .

Table 1: Biological Activities of this compound

Q & A

Q. Basic Research Focus

- H/C NMR : Assign signals for the 2-ethylhexyl chain (δ 0.8–1.6 ppm) and imino-methylene groups (δ 3.2–3.8 ppm).

- IR Spectroscopy : Confirm P=O (1150–1250 cm) and P-O-C (950–1050 cm) bonds .

- Elemental Analysis : Validate C/N/P ratios against theoretical values (e.g., C: ~35%, N: ~8%, P: ~18%) .

- X-Ray Crystallography : Resolve the coordination geometry of the phosphonate groups (if crystalline forms are obtainable) .

How does the 2-ethylhexyl substituent influence the compound’s coordination chemistry with transition metals?

Advanced Research Focus

The hydrophobic 2-ethylhexyl chain enhances solubility in non-polar solvents but may sterically hinder metal-ligand binding.

- Experimental Design :

- Titrate the compound with metal salts (e.g., Fe, Cu) in aqueous/organic media.

- Use UV-Vis and EPR spectroscopy to monitor chelation efficiency and stability constants ().

- Compare with analogs (e.g., methyl or hydroxyethyl substituents) to isolate steric/electronic effects .

Data Contradiction Alert : Conflicting values in literature may arise from solvent polarity or counterion interference .

What are the challenges in quantifying this compound in environmental or biological matrices, and how are they addressed?

Q. Advanced Research Focus

- Analytical Challenges :

- Low volatility complicates GC-MS analysis.

- Phosphonate groups interfere with LC-MS detection due to poor ionization.

- Methodology :

How do pH and temperature affect the compound’s stability in aqueous solutions?

Q. Advanced Research Focus

- pH Stability :

- Below pH 4: Partial protonation of phosphonate groups reduces chelation capacity.

- Above pH 9: Ammonium deprotonation may precipitate the ligand.

- Thermal Stability :

What computational methods are employed to model the compound’s electronic structure and predict reactivity?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDEs) for P-O and C-N bonds.

- Molecular Dynamics : Simulate solvation effects in water/ethanol mixtures to explain solubility trends.

- Docking Studies : Model interactions with biomacromolecules (e.g., alkaline phosphatase) to hypothesize inhibition mechanisms .

How does this compound compare to analogous alkylimino-bisphosphonates in corrosion inhibition efficiency?

Q. Advanced Research Focus

- Methodology :

- Perform electrochemical impedance spectroscopy (EIS) on carbon steel in saline solutions.

- Compare inhibition efficiency (%IE) with shorter-chain analogs (e.g., hexyl or butyl derivatives).

- Key Finding : The 2-ethylhexyl group improves surface adsorption via hydrophobic interactions, yielding >85% IE at 50 ppm .

What contradictions exist in the literature regarding its chelation capacity for rare earth elements (REEs)?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.